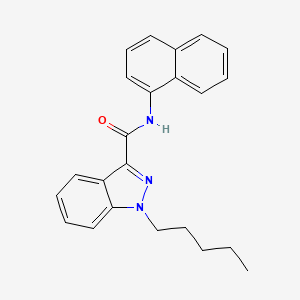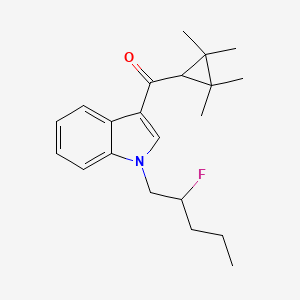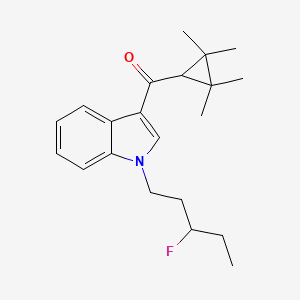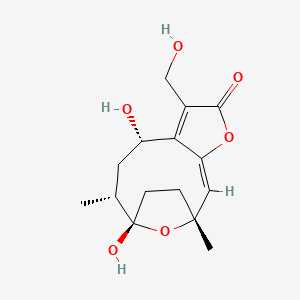
MN-18
Vue d'ensemble
Description
MN-18 est un complexe moléculaire contenant des cycles rares de Mn18. Ces cycles sont formés par des sous-unités Mn3(μ3-O), où les centres Mn(III) à haut spin sont pontés par trois paires d'anions acétate (AcO). Une molécule supplémentaire d'AcOH se coordonne à l'un des atomes de Mn, résultant en des unités [Mn3(μ3-O)(μ2-OAc)6(AcOH)]-, abrégées en unités Mn3. Ces unités Mn3 s'interconnectent par des anions acétate pour former les cycles Mn18 .
Méthodes De Préparation
Les voies de synthèse de MN-18 impliquent l'assemblage des unités Mn3. Les méthodes de production industrielle ne sont pas largement rapportées, mais la synthèse en laboratoire implique généralement des réactions contrôlées entre des précurseurs de manganèse et des ligands acétate.
Analyse Des Réactions Chimiques
MN-18 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions sont encore un domaine de recherche actif. Les principaux produits formés à partir de ces réactions restent à caractériser complètement.
4. Applications de la recherche scientifique
Les applications de this compound couvrent de multiples domaines :
Chimie : Sa structure unique et ses propriétés magnétiques en font un sujet intéressant pour les études de chimie inorganique.
Biologie : Les chercheurs explorent ses interactions avec les systèmes biologiques, bien que des applications spécifiques restent à établir.
Médecine : Les effets thérapeutiques potentiels de this compound sont à l'étude, mais aucune application clinique n'existe actuellement.
Industrie : Ses propriétés magnétiques pourraient trouver une application en science des matériaux et en nanotechnologie.
5. Mécanisme d'action
Le mécanisme exact par lequel this compound exerce ses effets reste insaisissable. Les chercheurs spéculent que ses propriétés magnétiques et ses interactions avec les molécules biologiques jouent un rôle. Des études supplémentaires sont nécessaires pour élucider son mode d'action précis.
Applications De Recherche Scientifique
MN-18’s applications span multiple fields:
Chemistry: Its unique structure and magnetic properties make it an interesting subject for inorganic chemistry studies.
Biology: Researchers explore its interactions with biological systems, although specific applications are yet to be established.
Medicine: this compound’s potential therapeutic effects are under investigation, but no clinical applications exist currently.
Industry: Its magnetic properties may find use in materials science and nanotechnology.
Mécanisme D'action
The exact mechanism by which MN-18 exerts its effects remains elusive. Researchers speculate that its magnetic properties and interactions with biological molecules play a role. Further studies are needed to unravel its precise mode of action.
Comparaison Avec Des Composés Similaires
MN-18 se distingue par sa structure cyclique Mn18. Des composés similaires comprennent d'autres complexes moléculaires avec des centres métalliques pontés, mais aucun ne présente la même disposition des atomes de Mn.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKHLVOEXULDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010033 | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391484-80-2 | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MN-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MN-18 exert its effects in the body?
A: this compound, like other synthetic cannabinoids, primarily acts as a potent agonist at the cannabinoid type-1 (CB1) receptor. [] This receptor is found throughout the central and peripheral nervous systems and is involved in various physiological processes, including mood, memory, appetite, and pain perception.
Q2: Does this compound interact with other receptors besides CB1?
A: While this compound displays high affinity for the CB1 receptor, research also shows it binds to the cannabinoid type-2 (CB2) receptor, although with lower affinity. [] The implications of this interaction are less understood and require further investigation.
Q3: What are the downstream effects of this compound binding to CB1 receptors?
A: Binding of this compound to CB1 receptors triggers intracellular signaling cascades, including the activation of G-proteins. This activation leads to the inhibition of adenylate cyclase, ultimately affecting cyclic adenosine monophosphate (cAMP) production and downstream signaling pathways. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C23H23N3O, and its molecular weight is 357.44 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data is not provided in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the structural characterization of synthetic cannabinoids like this compound. [, ]
Q6: How stable is this compound under different conditions?
A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic properties or applications.
A6: The provided research primarily focuses on experimental data and doesn't delve into detailed computational studies for this compound.
Q7: How do structural modifications of this compound affect its activity?
A: While specific SAR studies on this compound are not detailed in the provided research, comparing it to closely related synthetic cannabinoids like NNEI reveals valuable insights. Despite their structural similarities, these compounds exhibit different pharmacokinetic profiles, highlighting the impact of even minor structural changes on their behavior. [] For instance, the presence of an indole group in NNEI compared to the indazole group in this compound leads to differences in metabolism and elimination rates. []
A7: The research primarily focuses on this compound's metabolic fate and does not elaborate on formulation strategies.
A7: The provided research primarily focuses on scientific aspects and doesn't discuss specific SHE regulations related to this compound.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Studies using rat models indicate that this compound is rapidly cleared from the body. [] In vitro studies using human and rat liver microsomes and hepatocytes showed that this compound undergoes various oxidative transformations, primarily involving hydroxylation and carboxylation. [, ]
Q9: Are there significant differences in the metabolism of this compound compared to other synthetic cannabinoids?
A: Yes, despite structural similarities, this compound exhibits a distinct metabolic profile compared to its close analog, NNEI. While NNEI undergoes a greater number of biotransformations, this compound is eliminated at a faster rate in vivo. [] This highlights the importance of understanding individual metabolic pathways for each synthetic cannabinoid.
Q10: What are the major metabolites of this compound identified in research?
A: The most abundant metabolites of this compound identified in human hepatocyte studies are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated this compound, and naphthalene-hydroxylated this compound. [] These metabolites are crucial for clinical and forensic laboratories to confirm this compound intake and potentially link observed adverse events to the compound. []
A10: The provided research focuses on the characterization and metabolic fate of this compound and doesn't provide data on its efficacy.
A10: The provided research does not contain information on resistance mechanisms associated with this compound.
A: The research mentions that this compound, like other synthetic cannabinoids, can lead to adverse effects, including cardiotoxicity, seizures, kidney damage, and potentially death. [] Additionally, exposure to high temperatures can degrade this compound, forming toxic byproducts like cyanide. []
A10: The provided research does not focus on drug delivery and targeting strategies for this compound.
Q11: Are there any specific biomarkers for this compound exposure?
A: Research suggests that specific metabolites of this compound, such as 1-pentyl-1H-indazole-3-carboxylic acid, can serve as markers to identify this compound intake. [] These markers are valuable tools for clinical and forensic analysis.
Q12: Which analytical techniques are used to detect and quantify this compound?
A: High-resolution mass spectrometry, often coupled with techniques like liquid chromatography or gas chromatography, is commonly employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]
A12: The provided research focuses on the human health aspects of this compound and lacks information on its environmental impact and degradation.
A12: The provided research does not offer insights into the dissolution and solubility properties of this compound.
A12: The provided research does not provide details on the validation of analytical methods for this compound.
A12: The provided research does not cover aspects of quality control and assurance for this compound.
A12: The provided research does not offer information on the immunogenicity of this compound.
A12: The provided research does not delve into the interactions of this compound with drug transporters.
A12: The provided research does not provide specific details on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A12: The provided research focuses on the metabolism and toxicological aspects of this compound. It does not offer specific information on its biocompatibility and biodegradability.
A12: The research does not discuss alternatives or substitutes to this compound.
A12: The research primarily focuses on the pharmacological and toxicological properties of this compound and does not delve into waste management strategies.
A: The provided research highlights the role of advanced analytical techniques, like high-resolution mass spectrometry, as essential tools for studying synthetic cannabinoids like this compound. [, ]
Q13: When was this compound first identified as a novel psychoactive substance?
A: this compound was first identified in Japan in 2014 during an ongoing survey of novel psychoactive substances. [] Shortly after, it was scheduled in Japan and other countries due to its potential for abuse. []
Q14: How do different disciplines contribute to the understanding of this compound?
A14: Addressing the challenges posed by this compound requires a multidisciplinary approach involving:
- Pharmacology: Understanding its interactions with the endocannabinoid system, specifically the CB1 and CB2 receptors. []
- Toxicology: Investigating its acute and long-term health effects, including its potential for toxicity and adverse events. [, ]
- Analytical Chemistry: Developing and refining analytical techniques for accurate detection and quantification in biological samples. [, ]
- Forensic Science: Using analytical data to identify this compound intake, link it to potential poisoning cases, and provide evidence for legal proceedings. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)







